7-Phenylheptane-2,3,5-trione
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Overview
Description
7-Phenylheptane-2,3,5-trione is an organic compound characterized by a heptane backbone with phenyl and trione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylheptane-2,3,5-trione typically involves multi-step organic reactions. One common method includes the use of sodium ethoxide in ethanol, followed by the addition of diethyl oxalate and 2-butanone under controlled temperature conditions . The reaction mixture is then subjected to reflux and subsequent acidification to yield the desired trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Phenylheptane-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Phenylheptane-2,3,5-trione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-Phenylheptane-2,3,5-trione exerts its effects involves interactions with various molecular targets. The trione groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
Comparison with Similar Compounds
Similar Compounds
Benzylacetone: Similar in having a phenyl group attached to a carbonyl-containing chain.
Phenylbutazone: Contains a phenyl group and multiple carbonyl groups, used in pharmaceuticals.
Acetophenone: A simpler compound with a phenyl group attached to a single carbonyl group.
Uniqueness
7-Phenylheptane-2,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its trione structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
113412-12-7 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-phenylheptane-2,3,5-trione |
InChI |
InChI=1S/C13H14O3/c1-10(14)13(16)9-12(15)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
GKGMYJIEWPDIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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